REACTION_CXSMILES
|
[O:1]1[CH2:5][CH2:4][O:3][CH:2]1[C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([CH3:12])[N:7]=1.C1C=C(Cl)C=C(C(OO)=[O:21])C=1.C([O-])([O-])=O.[K+].[K+]>C(Cl)Cl>[O:1]1[CH2:5][CH2:4][O:3][CH:2]1[C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([CH3:12])[N+:7]=1[O-:21] |f:2.3.4|
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Name
|
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
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O1C(OCC1)C1=NC(=CC=C1)C
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Name
|
|
Quantity
|
7.21 g
|
Type
|
reactant
|
Smiles
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C1=CC(=CC(=C1)Cl)C(=O)OO
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
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C(=O)([O-])[O-].[K+].[K+]
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Type
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CUSTOM
|
Details
|
The reaction was stirred for 1 hr
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
The mixture was stirred for 15 mins
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
WASH
|
Details
|
washed with water (100 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
O1C(OCC1)C1=[N+](C(=CC=C1)C)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.4 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 84.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |